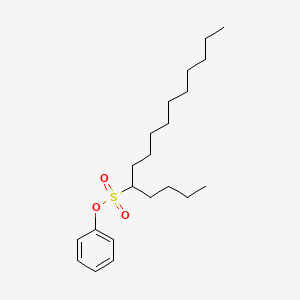
Phenyl pentadecane-5-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl pentadecane-5-sulfonate is an organic compound with the molecular formula C21H36O3S. It is known for its versatility and is used in various applications, including laboratory experiments, pharmaceuticals, and industrial processes. This compound is characterized by its excellent solubility in water and a wide range of organic solvents, high stability, and low melting point.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phenyl pentadecane-5-sulfonate can be synthesized through the conversion of phenols to their benzene sulfonate esters using N-fluorobenzenesulfonimide (NFSI) and catalytic potassium fluoride. This method is favored due to its mild reaction conditions, shorter reaction time, excellent yield, and easy-to-handle reagents .
Industrial Production Methods: An innovative method for the production of phenyl pentadecane involves the hydrogenation of cardanol under ambient pressure. This approach is more environmentally friendly compared to traditional methods.
Análisis De Reacciones Químicas
Types of Reactions: Phenyl pentadecane-5-sulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Strongly basic nucleophilic reagents are used for nucleophilic aromatic substitution.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Phenyl pentadecane-5-sulfonate has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds and as a surfactant in different chemical reactions.
Biology: It is used in studies related to micellar structures and growth, which are crucial for understanding surfactant behaviors.
Industry: It is used in the production of biobased linear alkyl-benzene and in the development of water-soluble pH and cation chemosensors.
Mecanismo De Acción
The mechanism of action of phenyl pentadecane-5-sulfonate involves its interaction with molecular targets through nucleophilic aromatic substitution reactions. The compound can form a Meisenheimer complex, which is a negatively charged intermediate formed by the attack of a nucleophile upon one of the aromatic-ring carbons . This mechanism allows the compound to exert its effects in various chemical reactions.
Comparación Con Compuestos Similares
Phenyl pentadecane-5-sulfonate can be compared with other similar compounds such as:
Sodium p-n-dodecylbenzenesulfonate: Known for its micellar structure and growth studies.
Phenyl areneselenosulfonates: Highly photosensitive and can undergo photodecomposition.
Phenyl selenosulfide: Shows enhanced electrochemical performance in rechargeable lithium batteries.
Uniqueness: this compound stands out due to its excellent solubility, high stability, and low melting point, making it an ideal choice for a variety of applications.
Propiedades
Número CAS |
198217-75-3 |
|---|---|
Fórmula molecular |
C21H36O3S |
Peso molecular |
368.6 g/mol |
Nombre IUPAC |
phenyl pentadecane-5-sulfonate |
InChI |
InChI=1S/C21H36O3S/c1-3-5-7-8-9-10-11-15-19-21(18-6-4-2)25(22,23)24-20-16-13-12-14-17-20/h12-14,16-17,21H,3-11,15,18-19H2,1-2H3 |
Clave InChI |
YEARMHHWICTKJM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(CCCC)S(=O)(=O)OC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















